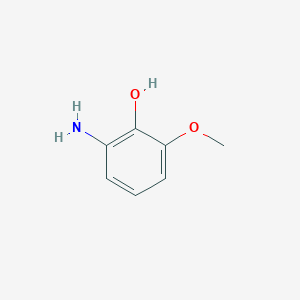

2-Amino-6-metoxifenol

Descripción general

Descripción

2-Amino-6-methoxyphenol (2-AM6MP) is an organic compound belonging to the class of phenols, which are compounds that contain a hydroxyl group (−OH) attached to an aromatic hydrocarbon group. 2-AM6MP is a white crystalline solid with a melting point of 95-96 °C and a molecular weight of 140.17 g/mol. It is insoluble in water but soluble in alcohols, ethers, and other organic solvents. 2-AM6MP is used in organic synthesis, pharmaceuticals, and agrochemicals.

Aplicaciones Científicas De Investigación

Bloques de construcción para productos naturales bioactivos

Los derivados del 2-Amino-6-metoxifenol tienen un alto potencial como bloques de construcción para la síntesis de productos naturales bioactivos . Estos compuestos se pueden utilizar para crear moléculas complejas con grupos funcionales que imparten propiedades específicas .

Polímeros conductores

El compuesto también se utiliza en la síntesis de polímeros conductores . Estos polímeros tienen una amplia gama de aplicaciones, incluyendo en la industria electrónica para dispositivos como diodos orgánicos emisores de luz (OLED) y células solares .

Antioxidantes

Se ha descubierto que los m-ariloxifenoles, incluido el this compound, tienen posibles actividades biológicas, incluida la acción como antioxidantes . Esto los hace útiles en diversas industrias, como la alimentaria y la farmacéutica .

Absorbentes ultravioleta

Estos compuestos también pueden actuar como absorbentes ultravioleta . Esta propiedad es particularmente útil en la industria del plástico, donde pueden ayudar a prevenir la degradación de los materiales plásticos debido a la radiación UV .

Retardantes de llama

Los m-ariloxifenoles se utilizan comúnmente en la producción de plásticos, adhesivos y recubrimientos debido a su capacidad para mejorar la estabilidad térmica y la resistencia al fuego de estos materiales . Esto los hace valiosos en industrias donde la seguridad contra incendios es una preocupación .

Efectos antitumorales y antiinflamatorios

Algunos estudios han encontrado que los m-ariloxifenoles tienen posibles efectos antitumorales y antiinflamatorios . Esto sugiere que podrían tener aplicaciones en el desarrollo de nuevos fármacos y terapias .

Safety and Hazards

Direcciones Futuras

The potential applications of 2-amino-6-methoxyphenol and its derivatives are vast. They have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods for the preparation of complex 2-amino-6-methoxyphenol derivatives .

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-6-methoxyphenol are various cytokines in human airway cells . These include CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . These cytokines play a crucial role in the inflammatory response in diseases such as asthma and other respiratory diseases .

Mode of Action

2-Amino-6-methoxyphenol interacts with its targets by inhibiting their expression . 2-amino-6-methoxyphenol does inhibit the binding of the rna-binding protein hur to mrna, indicating that it may act post-transcriptionally .

Biochemical Pathways

The 2-Aminophenol catabolic pathway is affected by 2-Amino-6-methoxyphenol . This pathway is encoded by the amn gene cluster in certain bacteria . The degradation of 2-Aminophenol leads to the production of picolinic acid .

Pharmacokinetics

It is known that the compound has a molecular weight of 13915

Result of Action

The result of 2-Amino-6-methoxyphenol’s action is the inhibition of multiple inflammatory mediators in human airway cells . This leads to an anti-inflammatory effect, making 2-Amino-6-methoxyphenol a potential therapeutic agent for inflammatory diseases .

Action Environment

The action of 2-Amino-6-methoxyphenol can be influenced by various environmental factors. For instance, the acidity of phenols, including 2-Amino-6-methoxyphenol, can be affected by the presence of an aromatic ring and additional electron-withdrawing substituents

Análisis Bioquímico

Biochemical Properties

2-Amino-6-methoxyphenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as 2-octaprenyl-6-methoxyphenol hydroxylase, which introduces a hydroxyl group at carbon four of 2-octaprenyl-6-methoxyphenol, resulting in the formation of 2-octaprenyl-6-methoxy-1,4-benzoquinol . This interaction is crucial for the biosynthesis of ubiquinone, a vital component in cellular respiration and energy production.

Cellular Effects

2-Amino-6-methoxyphenol has been shown to exert various effects on different cell types and cellular processes. In human airway cells, methoxyphenolic compounds, including 2-Amino-6-methoxyphenol, demonstrate anti-inflammatory activity by inhibiting the production of cytokines such as TNF-α, IL-6, and IL-8 . This inhibition is achieved through the suppression of NF-κB activation and the binding of RNA-binding proteins to mRNA, indicating a post-transcriptional regulatory mechanism.

Molecular Mechanism

The molecular mechanism of 2-Amino-6-methoxyphenol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the binding of the RNA-binding protein HuR to mRNA, thereby reducing the production of inflammatory mediators . Additionally, 2-Amino-6-methoxyphenol acts as an oxygenase substrate for 2-octaprenyl-6-methoxyphenol hydroxylase, facilitating the biosynthesis of ubiquinone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-methoxyphenol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that methoxyphenolic compounds, including 2-Amino-6-methoxyphenol, maintain their anti-inflammatory activity over extended periods, although their efficacy may decrease due to gradual degradation . This highlights the importance of considering the temporal stability of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of 2-Amino-6-methoxyphenol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial anti-inflammatory properties without significant adverse effects. At higher doses, it may induce toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

2-Amino-6-methoxyphenol is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. One notable pathway is its role in the biosynthesis of ubiquinone, where it serves as a substrate for 2-octaprenyl-6-methoxyphenol hydroxylase . This interaction is essential for the production of ubiquinone, which is crucial for mitochondrial electron transport and ATP synthesis.

Transport and Distribution

The transport and distribution of 2-Amino-6-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with cellular transporters that facilitate its uptake and distribution to target sites . Additionally, its localization within specific cellular compartments, such as the cytoplasm, influences its activity and function.

Subcellular Localization

2-Amino-6-methoxyphenol is primarily localized in the cytoplasm, where it participates in various biochemical processes . Its subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is critical for its role in enzyme interactions and metabolic pathways.

Propiedades

IUPAC Name |

2-amino-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXORTKZTNOXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512711 | |

| Record name | 2-Amino-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40925-71-1 | |

| Record name | 2-Amino-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

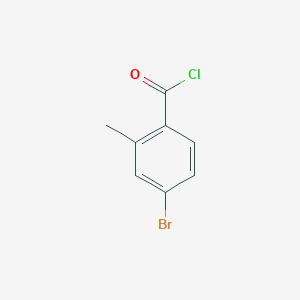

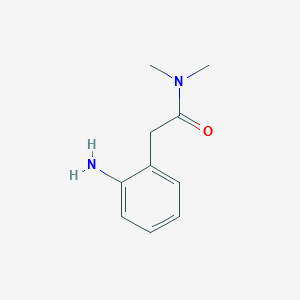

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)